molecular formula C15H19ClN4O B497161 N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide CAS No. 927639-72-3

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Cat. No.: B497161
CAS No.: 927639-72-3
M. Wt: 306.79g/mol
InChI Key: DOKKMNOKBMJPSP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C15H19ClN4O and its molecular weight is 306.79g/mol. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article aims to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

  • Molecular Formula : C₁₅H₁₉ClN₄O
  • Molecular Weight : 306.79 g/mol
  • CAS Number : 927639-72-3

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antifungal Activity

Research indicates that compounds containing triazole groups exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The specific mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis.

Biological Activity Overview

Activity Type Description
AntifungalInhibition of ergosterol synthesis in fungi
AntimicrobialBroad-spectrum activity against various bacterial strains
CytotoxicityPotential cytotoxic effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways in vitro

Case Studies and Research Findings

  • Antifungal Activity :
    • A study demonstrated that derivatives of triazole compounds, similar to this compound, showed significant antifungal activity against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antifungal agents like fluconazole .
  • Antimicrobial Properties :
    • In vitro assays revealed that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
  • Cytotoxic Effects :
    • Research involving various cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory cytokine production in macrophages. In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKMNOKBMJPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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